4-Chloro-3-methylbutanoyl Chloride
Overview
Description
4-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H8Cl2O. It is a chlorinated derivative of butanoyl chloride and is used in various chemical synthesis processes. The compound is known for its reactivity and is often utilized in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-methylbutanoyl chloride can be synthesized through the chlorination of 3-methylbutanoyl chloride. This process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3-methylbutanoic acid.
Reduction: It can be reduced to 4-chloro-3-methylbutanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed:
Substitution Products: 4-chloro-3-methylbutanamide, 4-chloro-3-methylbutyl alcohol.
Hydrolysis Product: 4-chloro-3-methylbutanoic acid.
Reduction Product: 4-chloro-3-methylbutanol.
Scientific Research Applications
4-Chloro-3-methylbutanoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: In the development of new drug candidates and active pharmaceutical ingredients.
Industry: As a reagent in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylbutanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of amines, it forms amides through nucleophilic acyl substitution.
Comparison with Similar Compounds
3-Chlorobutanoyl Chloride: Similar structure but with the chlorine atom at a different position.
4-Chlorobutanoyl Chloride: Lacks the methyl group present in 4-chloro-3-methylbutanoyl chloride.
3-Methylbutanoyl Chloride: Lacks the chlorine atom present in this compound.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-chloro-3-methylbutanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSMHMSPFVCED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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